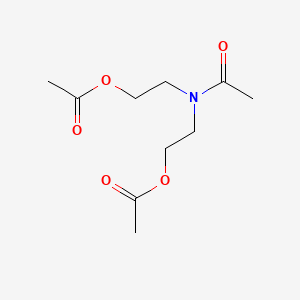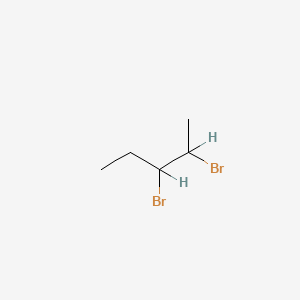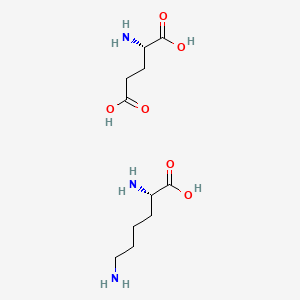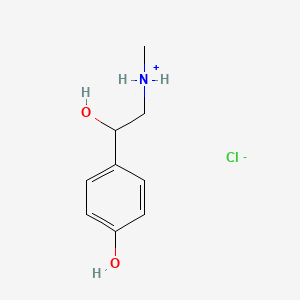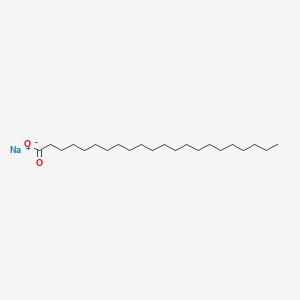
sodium;docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;docosanoate” is known as myosin light chain 2. Myosin light chains are essential components of the myosin molecule, which plays a crucial role in muscle contraction and various cellular processes. Myosin is a hexameric ATPase composed of two heavy chains, two nonphosphorylated alkali light chains, and two phosphorylatable regulatory light chains. Myosin light chain 2 is a regulatory light chain that is involved in the regulation of myosin’s ATPase activity and its interaction with actin filaments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of myosin light chain 2 involves recombinant DNA technology. The gene encoding myosin light chain 2 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the protein. The expressed protein is then purified using various chromatographic techniques, such as affinity chromatography and ion-exchange chromatography.
Industrial Production Methods
Industrial production of myosin light chain 2 follows a similar approach to the laboratory-scale preparation but on a larger scale. Large bioreactors are used to culture the host cells, and the protein is purified using high-throughput chromatographic systems. The production process is optimized to ensure high yield and purity of the protein.
Análisis De Reacciones Químicas
Types of Reactions
Myosin light chain 2 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. Phosphorylation is a critical post-translational modification that regulates the activity of myosin light chain 2. This modification is catalyzed by specific kinases, such as myosin light chain kinase, and can be reversed by phosphatases.
Common Reagents and Conditions
Phosphorylation: Myosin light chain kinase, ATP, magnesium ions.
Dephosphorylation: Phosphatases, such as myosin phosphatase.
Major Products Formed
Phosphorylation: Phosphorylated myosin light chain 2.
Dephosphorylation: Dephosphorylated myosin light chain 2.
Aplicaciones Científicas De Investigación
Myosin light chain 2 has numerous applications in scientific research, particularly in the fields of muscle physiology, cell motility, and signal transduction. It is used to study the mechanisms of muscle contraction and relaxation, as well as the regulation of myosin’s interaction with actin filaments. In cell biology, myosin light chain 2 is used to investigate the role of myosin in various cellular processes, such as cytokinesis, cell migration, and intracellular transport. Additionally, it is used in the study of diseases related to muscle function, such as cardiomyopathies and muscular dystrophies.
Mecanismo De Acción
Myosin light chain 2 exerts its effects by regulating the ATPase activity of myosin and its interaction with actin filaments. Phosphorylation of myosin light chain 2 by myosin light chain kinase enhances myosin’s ATPase activity, leading to increased interaction with actin filaments and muscle contraction. Dephosphorylation by phosphatases reduces ATPase activity, resulting in muscle relaxation. The molecular targets of myosin light chain 2 include myosin heavy chains and actin filaments, and the pathways involved are primarily related to muscle contraction and signal transduction.
Comparación Con Compuestos Similares
Myosin light chain 2 is similar to other myosin light chains, such as myosin light chain 1 and myosin light chain 3. it is unique in its specific regulatory role and its phosphorylation-dependent regulation of myosin’s ATPase activity. Other similar compounds include:
Myosin light chain 1: Nonphosphorylatable alkali light chain.
Myosin light chain 3: Nonphosphorylatable alkali light chain.
Myosin light chain 2’s uniqueness lies in its ability to undergo phosphorylation and dephosphorylation, which directly regulates myosin’s interaction with actin filaments and muscle contraction.
Propiedades
IUPAC Name |
sodium;docosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDEWKUJFCYJO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)

![N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)

